Di-n-propylphosphine oxide Di-n-propylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 27443-18-1
VCID: VC8260992
InChI: InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1
SMILES: CCC[P+](=O)CCC
Molecular Formula: C6H14OP+
Molecular Weight: 133.15 g/mol

Di-n-propylphosphine oxide

CAS No.: 27443-18-1

Cat. No.: VC8260992

Molecular Formula: C6H14OP+

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Di-n-propylphosphine oxide - 27443-18-1

Specification

CAS No. 27443-18-1
Molecular Formula C6H14OP+
Molecular Weight 133.15 g/mol
IUPAC Name oxo(dipropyl)phosphanium
Standard InChI InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1
Standard InChI Key GJAZWIIHUOZNCC-UHFFFAOYSA-N
SMILES CCC[P+](=O)CCC
Canonical SMILES CCC[P+](=O)CCC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of di-nn-propylphosphine oxide typically involves two steps:

  • Formation of di-nn-propylphosphine:

    • A common method involves the reaction of phosphine (PH3PH_3) with propene in the presence of a radical initiator. For example, the patent CN105315305A describes a green synthesis route using water as a solvent and a water-soluble organic initiator (e.g., azo compounds) at 40–150°C and 0.1–6 MPa pressure. This method avoids toxic solvents and achieves yields up to 90% for analogous alkyl phosphines.

    • Alternative approaches include the reduction of di-nn-propylphosphine oxide precursors or ligand substitution reactions .

  • Oxidation to the phosphine oxide:

    • Oxidation of di-nn-propylphosphine with hydrogen peroxide or air yields the corresponding oxide .

Structural Analysis

  • NMR Spectroscopy:

    • 31P NMR^{31}\text{P NMR}: The phosphorus nucleus in di-nn-propylphosphine oxide resonates near δ=2025\delta = 20-25 ppm, similar to other secondary phosphine oxides .

    • 1H NMR^{1}\text{H NMR}: Protons on the nn-propyl groups exhibit signals at δ=0.81.6\delta = 0.8-1.6 ppm (CH3_3), δ=1.21.8\delta = 1.2-1.8 ppm (CH2_2), and δ=2.02.5\delta = 2.0-2.5 ppm (P-CH2_2) .

  • Crystallography: Linear alkyl chains in di-nn-propylphosphine oxide favor a staggered conformation, reducing steric hindrance compared to branched analogs .

Physicochemical Properties

PropertyValue/RangeSource
Molecular formulaC6H15OPC_6H_{15}OP
Molecular weight146.16 g/mol
Boiling point~200–220°C (est.)
Density0.95–1.05 g/cm3^3 (est.)
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
pKa~4.5 (estimated)

Applications

Catalysis

Di-nn-propylphosphine oxide serves as a precursor for:

  • Ligands in transition-metal catalysis: Its P=O group can coordinate to metals like palladium and nickel, enabling cross-coupling reactions .

  • Asymmetric synthesis: Chiral SPOs are resolved via crystallization with spiro-TADDOL, achieving enantiomeric excesses >98% .

Materials Science

  • Surface modification: Phosphine oxides stabilize nanoparticles (e.g., ZrO2_2) by preventing aggregation .

  • Extractants: Analogous thiophosphinic acids (e.g., Cyanex 302) are used in uranium recovery, suggesting potential for di-nn-propyl derivatives .

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